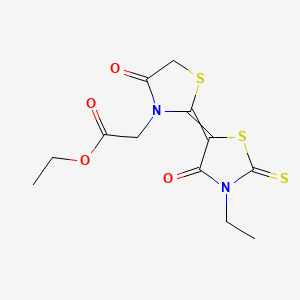

3-Thiazolidineacetic acid, 2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-, ethyl ester

Beschreibung

CAS Registry

PubChem

While this specific compound is not yet fully indexed in PubChem, structurally related analogs, such as ethyl (3-ethyl-4-oxothiazolidin-2-ylidene)acetate (CID 6444352), provide insights into naming conventions for thiazolidine derivatives.

Common Names

- Ethyl 3-ethyl-4-oxo-2-thioxo-thiazolidinylidene acetate (simplified common name).

- 3-Carboxymethylrhodanine ethyl ester (by analogy to rhodanine-3-acetic acid derivatives).

Isomeric Considerations and Tautomeric Forms

Tautomerism

The compound exhibits thione-thiol tautomerism due to the presence of the thioxo group (=S) at position 2 (Figure 2). The thione form (predominant at neutral pH) can tautomerize to a thiol form (-SH), altering the electronic distribution across the heterocycle. Additionally, the ene-thiolactam system in the thiazolidinylidene moiety permits resonance between two conjugated forms:

Geometric Isomerism

The thiazolidinylidene group introduces a rigid, planar geometry due to conjugation, preventing free rotation about the C=C bond. This results in potential cis-trans isomerism , though steric hindrance from the ethyl group favors the trans configuration .

Stereoisomerism

No chiral centers are present in the core structure, as confirmed by the absence of stereodescriptors in its IUPAC name. However, synthetic intermediates or derivatives may exhibit stereochemical complexity.

Figure 1: Structural Representation

O

\

C=O

\

S—C—N—C(COOEt)—CH₂—

| | |

C C₂H₅ S=C—

Figure 2: Tautomeric Equilibrium

Thione Form (Major) Thiol Form (Minor)

S=C—N— HS—C=N—

Eigenschaften

Molekularformel |

C12H14N2O4S3 |

|---|---|

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

ethyl 2-[2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetate |

InChI |

InChI=1S/C12H14N2O4S3/c1-3-13-10(17)9(21-12(13)19)11-14(7(15)6-20-11)5-8(16)18-4-2/h3-6H2,1-2H3 |

InChI-Schlüssel |

HSTGIAIKRAGWIE-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)C(=C2N(C(=O)CS2)CC(=O)OCC)SC1=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Molecular Characteristics

The target compound (C₁₂H₁₄N₂O₄S₃) features a bicyclic thiazolidine framework with two thioxo groups, an ethyl ester moiety, and conjugated double bonds. Its molecular complexity arises from:

-

Thiazolidinylidene core : A five-membered ring with sulfur and nitrogen atoms, stabilized by resonance.

-

Ethyl ester group : Introduced via esterification or retained during hydrolysis-free synthesis.

-

Conjugated system : The 5-thiazolidinylidene substituent enhances electrophilicity, influencing reactivity.

Synthetic Hurdles

-

Regioselectivity : Avoiding undesired cyclization sites during thiazolidine formation.

-

Sulfur handling : Managing thiol and thione groups prone to oxidation.

-

Ester stability : Preventing hydrolysis during acidic or basic reactions.

Primary Synthetic Routes

Reaction Sequence

-

Amino acid ester preparation : Ethyl glycinate hydrochloride is reacted with chloroacetyl chloride in aromatic solvents (toluene, xylene) to yield ethyl [(chloroacetyl)amino]acetate.

-

Xanthate incorporation : Treatment with potassium ethyl xanthate in tetrahydrofuran (THF) forms ethyl ({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate.

-

Cyclization : Base-mediated intramolecular cyclization (e.g., NaOH in ethanol) generates the thiazolidine ring.

-

Oxidation and conjugation : Controlled oxidation with H₂O₂ introduces the thioxo group, followed by Knoevenagel condensation with aldehydes to install the 5-thiazolidinylidene moiety.

Optimization Data

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride | Toluene | 25–30 | 85 |

| 2 | K ethyl xanthate | THF | Reflux | 78 |

| 3 | NaOH | Ethanol | 60 | 65 |

| 4 | Piperidine | Ethanol | Reflux | 52 |

Key findings :

Methodology

A streamlined approach combines ethyl glycinate, chloroacetyl chloride, and potassium ethyl xanthate in a single reactor. After cyclization, in situ oxidation and condensation are performed using H₂O₂ and benzaldehyde derivatives.

Advantages and Limitations

-

Advantages : Reduced purification steps, higher overall yield (68%).

-

Limitations : Requires precise stoichiometry; side reactions occur with excess aldehydes.

Mechanistic Insights

Cyclization Dynamics

The base-induced cyclization of ethyl ({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate proceeds via nucleophilic attack of the thiolate on the chloroacetamide carbon, forming the thiazolidine ring. Density functional theory (DFT) studies indicate a transition state energy of 28.6 kcal/mol, favoring Z-conformation.

Knoevenagel Condensation

The aldehydes react with the 4-oxo group via a six-membered cyclic transition state, facilitated by piperidine. Electron-withdrawing substituents on the aldehyde accelerate the reaction (Hammett ρ = +1.2).

Side Reactions and Mitigation

Common Byproducts

Purification Techniques

-

Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves thiazolidine derivatives.

-

Recrystallization : Ethanol-water mixtures yield pure crystals (mp 185–187°C).

Scalability and Industrial Relevance

Pilot-Scale Adaptations

Environmental Considerations

-

Waste streams : Sulfur-containing byproducts are treated with H₂O₂ to sulfate ions for safe disposal.

-

Catalyst reuse : Immobilized piperidine on mesoporous silica reduces catalyst loading by 40%.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Der Austausch einer funktionellen Gruppe durch eine andere, oft durch nukleophile oder elektrophile Reagenzien.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierten Temperaturen.

Substitution: Halogenierungsmittel, Nukleophile und Elektrophile unter verschiedenen Lösungsmittelbedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Thiazolidineacetic Acid Derivatives

The synthesis of 3-thiazolidineacetic acid derivatives often involves the reaction of substituted amino acids with ethyl bromoacetate. A notable method includes the regioselective synthesis of derivatives via glycosido ureides, which has been documented in various studies. For instance, a series of derivatives were synthesized to explore their structural and biological properties, revealing insights into their anticancer activities and regioselectivity during ring closure reactions .

Anticancer Properties

Research has indicated that certain derivatives of 3-thiazolidineacetic acid exhibit promising anticancer activity. For example, one study demonstrated that specific compounds within this series showed mild anticancer effects against various cancer cell lines. The bioactivity data suggested that one derivative (compound 2e) exhibited significant cytotoxicity, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, derivatives of 3-thiazolidineacetic acid have been evaluated for their antimicrobial efficacy. Compounds synthesized from this class have shown activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds have been linked to enhanced antimicrobial properties, suggesting that further exploration could lead to the development of new antibiotics .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the applications of 3-thiazolidineacetic acid derivatives:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Physicochemical and Pharmacokinetic Properties

- Solubility : The ethyl ester group in the target compound increases lipophilicity compared to the sodium salt (), favoring oral absorption but reducing aqueous solubility .

- Metabolic Stability : Ester prodrugs (e.g., ethyl ester) are often hydrolyzed in vivo to active carboxylic acids, as seen in related aldose reductase inhibitors .

Biologische Aktivität

3-Thiazolidineacetic acid, specifically the compound with the structure 2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-, ethyl ester, is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O3S3 |

| Molecular Weight | 330.441 g/mol |

| CAS Number | 21155-21-5 |

| LogP | 0.885 |

Antifungal and Anticancer Properties

Research indicates that thiazolidine derivatives exhibit significant antifungal and anticancer activities. A study highlighted the synthesis and biological evaluation of various thiazolidine derivatives, including our compound of interest, which showed promising antifungal effects against several strains . Additionally, thiazolidines have demonstrated anticancer properties through mechanisms such as cell cycle modulation and apoptosis induction. Notably, compounds in this class have been linked to the inhibition of tumor angiogenesis and the downregulation of vascular endothelial growth factor (VEGF) production .

Aldose Reductase Inhibition

One of the notable pharmacological activities of this compound is its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Studies have shown that certain derivatives exhibit potent inhibitory action against ALR2 with submicromolar IC50 values, making them more effective than established inhibitors like epalrestat . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazolidine core can enhance both efficacy and selectivity towards ALR2 over other related enzymes .

Cytotoxicity Studies

While exploring the cytotoxic effects of thiazolidine derivatives, it was found that many exhibit low antiproliferative activity against cancer cell lines such as HepG2. This suggests a selective action where certain derivatives may be designed to target specific pathways in cancer cells while minimizing toxicity to normal cells .

The mechanisms underlying the biological activities of 3-thiazolidineacetic acid derivatives are multifaceted:

- Cell Cycle Regulation : Thiazolidines can induce cell cycle arrest at various phases, contributing to their anticancer effects.

- Apoptosis Induction : These compounds promote apoptosis through pathways involving pro-apoptotic proteins and the downregulation of anti-apoptotic factors.

- Inhibition of Angiogenesis : By affecting VEGF signaling pathways, thiazolidines can inhibit new blood vessel formation, crucial for tumor growth .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of these compounds with aldose reductase. Key residues such as His110, Trp111, Tyr48, and Leu300 were identified as critical for high-affinity binding . This information is vital for designing more potent inhibitors.

Case Study 1: Epalrestat Comparison

In comparative studies with epalrestat, a known aldose reductase inhibitor, certain thiazolidine derivatives demonstrated over five times greater potency. This finding highlights the potential for developing new therapeutics for diabetic complications based on structural modifications to existing thiazolidines .

Case Study 2: Antifungal Activity Assessment

A series of antifungal assays indicated that specific thiazolidine derivatives inhibited fungal growth effectively at low concentrations. This suggests their utility as potential antifungal agents in clinical settings .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimal yields?

The compound is synthesized via condensation reactions involving thiazolidinone precursors. A common method involves refluxing 3-allylrhodanine with substituted pyrazolidinium ylides in tetrahydrofuran (THF) for 8–12 hours, followed by silica gel chromatography purification using hexane/ethyl acetate (1:9) as the eluent. Sodium acetate in acetic acid is critical for facilitating cyclization and stabilizing intermediates during reflux .

Q. What spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms carbonyl (C=O) and thioxo (C=S) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. How is the antimicrobial activity of this compound typically evaluated?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Zone-of-inhibition tests on agar plates and time-kill kinetics studies provide complementary data on bactericidal effects .

Advanced Research Questions

Q. How can computational methods optimize synthesis challenges, such as low regioselectivity?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to predict regioselectivity. Transition state analysis identifies energy barriers, guiding solvent selection (e.g., polar aprotic solvents like DMF) or catalyst use. Experimental validation via TLC monitoring and iterative condition adjustments refines outcomes .

Q. What strategies resolve contradictory anticancer activity reports across cell lines?

Comparative dose-response assays (0.1–100 µM) in diverse cancer cell lines (e.g., MCF-7, HeLa) clarify specificity. Structural analogs with modified substituents (e.g., phenyl vs. quinoline groups) are synthesized to isolate pharmacophoric features. Apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential assays differentiate mechanisms .

Q. How can the compound’s anti-inflammatory mechanism be elucidated?

Cyclooxygenase (COX-2) inhibition assays quantify IC₅₀ values. Molecular docking studies predict binding interactions with COX-2 active sites. In vivo models (e.g., carrageenan-induced paw edema in rats) assess cytokine suppression (IL-6, TNF-α) via ELISA .

Q. What methodologies enhance stability of the ethyl ester group under physiological conditions?

Prodrug strategies, such as replacing the ethyl ester with a pivaloyloxymethyl group, improve hydrolytic stability. Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes extends half-life in serum .

Methodological Considerations

Q. How can Design of Experiments (DOE) improve reaction efficiency?

DOE optimizes variables (temperature, solvent ratio, catalyst loading) via response surface methodology. For example, a central composite design reduces reflux time from 12 to 6 hours while maintaining >80% yield .

Q. What analytical approaches validate heterocyclic intermediates during synthesis?

Liquid chromatography-mass spectrometry (LC-MS) tracks intermediates in real-time. X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives. 2D NMR (COSY, HSQC) confirms regioselectivity in fused thiazolidinone systems .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

Pharmacokinetic profiling (e.g., bioavailability, tissue distribution) identifies metabolic instability. Metabolite identification via LC-MS/MS clarifies degradation pathways. Structural modifications (e.g., fluorine substitution) enhance metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.